4,4'-(1,4-Phenylenebis(ethyne-2,1-diyl))dibenzaldehyde

概要

説明

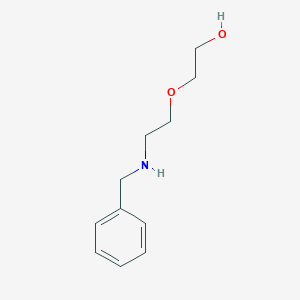

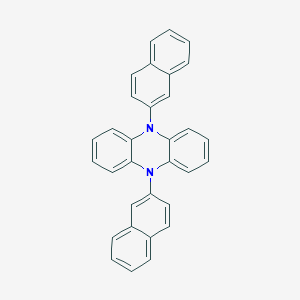

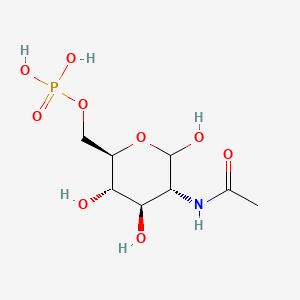

“4,4’-(1,4-Phenylenebis(ethyne-2,1-diyl))dibenzaldehyde” is a diphenylacetylene derivative capped with two aldehyde functional groups . It is employed for the preparation of an imine-linkage dual-pore COF with ethylenetetraaniline .

Synthesis Analysis

The synthesis of this compound involves a Rothmund reaction between 4,4’- (ethyne-1,2-diyl)dibenzaldehyde and a pyrrole derivative, followed by boron complexation .Molecular Structure Analysis

The molecular formula of “4,4’-(1,4-Phenylenebis(ethyne-2,1-diyl))dibenzaldehyde” is C24H14O2 . It consists of three 4-formylphenylethynyl functional groups sitting on the meta positions of a benzene ring .Chemical Reactions Analysis

This compound is used as a monomer to synthesize COF materials . The spatial separation of triazine and acetylene cores leads to efficient charge separation and suppressed charge recombination, and carbon-carbon double bond linkage facilitates electrons transport over the skeletons .Physical and Chemical Properties Analysis

The predicted boiling point of “4,4’-(1,4-Phenylenebis(ethyne-2,1-diyl))dibenzaldehyde” is 548.1±45.0 °C and its predicted density is 1.25±0.1 g/cm3 .科学的研究の応用

1. Synthesis of Equatorial Fullerene Bisadducts

Hexaphenylbenzene derivatives containing two aldehyde groups, including 4,4'-(1,4-Phenylenebis(ethyne-2,1-diyl))dibenzaldehyde, have been utilized in the synthesis of equatorial fullerene bisadducts. These compounds were prepared by reacting 4,4′-(ethyne-1,2-diyl)dibenzaldehyde with bisarylalkynes and further processed to produce corresponding bismalonates. This process is significant in the development of macrocyclization of bismalonates with C60, leading to equatorial fullerene bisadducts with notable molecular symmetry and UV/Vis spectral characteristics (Figueira-Duarte et al., 2009).

2. Development of Novel Polymorphs

Research on new polymorphic forms of related compounds, such as 4,4′-(ethylenedioxy)dibenzaldehyde, has been conducted to explore different crystalline structures. These studies, which involve low-temperature X-ray diffraction data, reveal variations in molecular arrangements, like the dihedral angle between phenyl rings, providing insight into the flexibility and adaptability of these compounds in different crystalline states (Tewari et al., 2007).

3. Synthesis and Characterization of Oligo(azomethine ether)s

The compound has been employed in the synthesis of oligo(azomethine ether)s, where aromatic dialdehydes like this compound were used in polycondensation reactions with alkyl diamines. The process includes the preparation of related dialdehydes through condensation reactions and subsequent structural determination using various analytical techniques. These oligomers' thermal properties were analyzed, contributing to the understanding of their electrochemical properties (Kaya & Çulhaoğlu, 2012).

4. Investigation of Optical Properties

The compound's derivatives have been synthesized and studied for their thermal, linear, and nonlinear optical properties. This research is crucial in understanding how variations in molecular structure, such as the presence of acceptor and donor groups, influence the optical behavior and stability of these compounds. These studies provide insights into their potential applications in optical materials and devices (Amin et al., 2017).

Safety and Hazards

将来の方向性

作用機序

Mode of Action

It is known that the compound is a diphenylacetylene derivative capped with two aldehyde functional groups . These functional groups may interact with various biological targets, leading to changes in cellular processes.

Biochemical Pathways

It has been employed for the preparation of an imine-linkage dual-pore cof with ethylenetetraaniline , suggesting potential involvement in imine formation and related biochemical pathways.

特性

IUPAC Name |

4-[2-[4-[2-(4-formylphenyl)ethynyl]phenyl]ethynyl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14O2/c25-17-23-13-9-21(10-14-23)7-5-19-1-2-20(4-3-19)6-8-22-11-15-24(18-26)16-12-22/h1-4,9-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBVTYTLZFMRCCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C#CC2=CC=C(C=C2)C#CC3=CC=C(C=C3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(11AS)-12-hydroxy-1,10-dimesityl-4,5,6,7-tetrahydrodiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B3067844.png)

![[2,2'-Bipyridin]-5-OL](/img/structure/B3067845.png)

![(1R,6S)-3-Boc-7-[(R)-1-phenylethyl]-3,7-diazabicyclo[4.2.0]octane](/img/structure/B3067871.png)

![13-Hydroxy-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B3067894.png)